Deacetylxylopic acid
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Overview
Description
Deacetylxylopic acid is a natural organic compound belonging to the diterpenes chemical family. It is a white to light yellow solid that is thermally stable at room temperature but may decompose at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deacetylxylopic acid can be synthesized through the deacetylation of xylopic acid. This process involves refluxing xylopic acid with 10% methanolic potassium hydroxide . The structure of the resulting this compound is confirmed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .
Industrial Production Methods: . The extraction process typically involves isolating the compound from the plant material and purifying it to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Deacetylxylopic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Deacetylxylopic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a reference compound for the analysis of pesticide residues and insecticide-added animal fats. It is also employed in the synthesis of novel derivatives for various applications .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of high-quality products, such as pharmaceuticals and food additives .
Mechanism of Action
Deacetylxylopic acid is unique among diterpenes due to its specific structure and properties. Similar compounds include other diterpenes such as xylopic acid, kaurenoic acid, and ent-kaurenoic acid . These compounds share some structural similarities but differ in their functional groups and biological activities.
Comparison with Similar Compounds
- Xylopic acid
- Kaurenoic acid
- Ent-kaurenoic acid
Deacetylxylopic acid stands out due to its specific deacetylated structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRXSJJHLPGZ-JXNMKVQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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